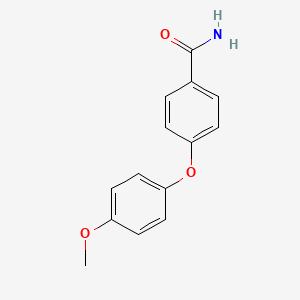

4-(4-Methoxyphenoxy)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

4-(4-methoxyphenoxy)benzamide |

InChI |

InChI=1S/C14H13NO3/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H2,15,16) |

InChI Key |

VUVVTABUMRIAMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Contextual Background of 4 4 Methoxyphenoxy Benzamide Research

Significance of Aryl Ether and Benzamide (B126) Scaffolds in Chemical Science

The aryl ether linkage, characterized by an oxygen atom connecting two aromatic rings, and the benzamide group, an amide derivative of benzoic acid, are cornerstones in the design and synthesis of a vast array of functional molecules. acs.orgwikipedia.org Their prevalence stems from their unique physicochemical properties and their capacity to engage in specific biological interactions.

Historically, the discovery and development of compounds containing aryl ether and benzamide moieties have been pivotal in advancing various scientific fields, particularly medicinal chemistry. Diaryl ethers, for instance, are found in numerous natural products and have been integral to the creation of agrochemicals and pharmaceuticals. acs.org Their unique structural and electronic properties have made them a recurring theme in the quest for new bioactive agents. acs.orgmdpi.com The incorporation of an ether linkage can enhance a molecule's metabolic stability and its ability to penetrate cell membranes. mdpi.comnumberanalytics.com

Similarly, benzamide derivatives have a rich history in pharmacology. ontosight.aiontosight.ai The benzamide structure serves as a versatile building block, allowing for extensive chemical modifications to fine-tune biological activity. mdpi.comnih.gov This has led to the development of a wide range of therapeutic agents with applications as antipsychotics, anti-inflammatory agents, and anticancer drugs. ontosight.airesearchgate.net

The study of aryl ether and benzamide scaffolds is inherently interdisciplinary, bridging organic synthesis, medicinal chemistry, pharmacology, and molecular biology. ontosight.aiontosight.ai Researchers in organic chemistry focus on developing novel and efficient methods for the synthesis of these scaffolds. mdpi.comacs.org In medicinal chemistry, these structures are frequently employed in the design of new drugs, with extensive research dedicated to understanding their structure-activity relationships (SAR). acs.orgontosight.ai Pharmacologists and molecular biologists, in turn, investigate the mechanisms by which these compounds interact with biological targets such as enzymes and receptors to elicit a therapeutic effect. ontosight.ainih.gov This collaborative, multi-faceted approach is crucial for the discovery and development of new and effective molecules. ontosight.ai

Evolution of Research Interests in 4-(4-Methoxyphenoxy)benzamide and Related Analogues

The specific compound this compound and its chemical cousins have emerged from the broader interest in aryl ethers and benzamides. Research has gradually focused on this particular combination of scaffolds, driven by the potential for unique biological activities.

Initial broad screenings of chemical libraries likely identified this compound and its analogues as having interesting biological profiles. Subsequent research has honed in on specific therapeutic areas. For instance, analogues of this compound have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov Other related structures have been explored as kappa opioid receptor antagonists and for their activity against neurodegenerative diseases. nih.govacs.orgnih.gov The presence of the methoxy (B1213986) group and the specific substitution pattern on the aromatic rings are key determinants of the observed biological activity. nih.govacs.org

The following table presents a selection of research findings on analogues of this compound, highlighting the diverse research foci.

| Compound Analogue | Research Focus | Key Findings |

| 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide | Anti-tauopathies agent | Identified as a potent dual inhibitor of DAPK1 and CSF1R kinases, showing potential for treating neurodegenerative diseases. nih.gov |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide analogues | Selective kappa opioid receptor antagonists | A library of analogues was synthesized and tested, leading to the discovery of potent and selective kappa opioid receptor antagonists. nih.govacs.org |

| 2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide | KATP Channel Activator | This compound was found to activate Kir6.2/SUR1 KATP channels. researchgate.netscispace.com |

The synthesis of this compound and its derivatives generally relies on established organic chemistry reactions. A common approach involves the formation of the diaryl ether bond followed by the creation of the amide linkage, or vice versa.

Early synthetic methods for diaryl ethers often utilized Ullmann-type copper-catalyzed coupling reactions. nih.gov More modern approaches might employ palladium-catalyzed cross-coupling reactions, which often proceed under milder conditions and with a broader substrate scope. acs.org

The benzamide moiety is typically formed through the reaction of a carboxylic acid (or its activated derivative, like an acyl chloride) with an amine. For example, a general synthesis could involve reacting 4-(4-methoxyphenoxy)benzoic acid with ammonia (B1221849) or an appropriate amine source. Alternatively, 4-aminobenzamide (B1265587) could be coupled with a 4-methoxyphenyl-containing moiety.

A study by Li, et al. (2013) describes the synthesis of a series of novel benzamide derivatives containing a diphenyl ether moiety. jst.go.jp Their general procedure involved reacting a substituted aminophenol with a benzoyl chloride in the presence of a base. While this specific paper does not synthesize this compound itself, the methodology is directly applicable. For instance, reacting 4-aminophenol (B1666318) with 4-methoxybenzoyl chloride or 4-methoxyaniline with 4-chlorobenzoyl chloride under appropriate coupling conditions would be plausible routes.

Another relevant synthetic approach is described in the synthesis of N-[2-(4-Methoxyphenoxy)phenyl]-2-methylbenzamide, where a substituted aminophenol is coupled with a benzoyl chloride. jst.go.jp This highlights a common and adaptable strategy for constructing such molecules.

The table below outlines a general synthetic approach based on common organic reactions.

| Step | Reaction | Reactants | Product |

| 1 | Ullmann Condensation or Buchwald-Hartwig Amination | 4-halobenzamide and 4-methoxyphenol (B1676288) OR 4-halomethoxybenzene and 4-hydroxybenzamide | This compound |

| 2 | Amidation | 4-(4-Methoxyphenoxy)benzoic acid and an amine source (e.g., ammonia) | This compound |

This foundational knowledge of synthesis and the biological relevance of its core structures continues to fuel research into this compound and its analogues, promising further discoveries in chemical and biomedical sciences.

Synthetic Methodologies and Reaction Pathways of 4 4 Methoxyphenoxy Benzamide

Established Synthetic Routes for 4-(4-Methoxyphenoxy)benzamide Core Structure

The synthesis of the this compound core structure is typically achieved through multi-step sequences that first establish the diaryl ether linkage, followed by the formation of the benzamide (B126) functional group.

Detailed Reaction Mechanisms and Conditions

Two primary pathways for constructing the diaryl ether bond are prevalent: nucleophilic aromatic substitution and Ullmann coupling.

Nucleophilic Aromatic Substitution (SNAr): A common and effective method involves the reaction of a para-substituted benzene (B151609) ring activated for nucleophilic attack with a phenoxide. A plausible route starts with 4-fluorobenzonitrile (B33359) or 4-fluorobenzoic acid and 4-methoxyphenol (B1676288). The reaction proceeds via an SNAr mechanism where the phenoxide ion, generated by a base such as potassium carbonate, attacks the carbon atom bearing the fluorine atom. This process is facilitated by the electron-withdrawing nature of the nitrile or carboxyl group, which stabilizes the intermediate Meisenheimer complex. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Step 1: Ether Formation. 4-methoxyphenol is deprotonated by a base (e.g., K₂CO₃) to form the more nucleophilic 4-methoxyphenoxide. This nucleophile then attacks 4-fluorobenzonitrile, displacing the fluoride (B91410) ion to form 4-(4-methoxyphenoxy)benzonitrile.

Step 2: Amide Formation. The resulting nitrile can be converted to the primary amide. This is typically achieved through acid- or base-catalyzed hydrolysis to the corresponding carboxylic acid, 4-(4-methoxyphenoxy)benzoic acid. The carboxylic acid is then converted to the benzamide. A common method involves activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with ammonia (B1221849).

Ullmann Condensation: An alternative for forming the diaryl ether linkage is the Ullmann condensation. This reaction typically involves coupling an aryl halide with a phenol (B47542) in the presence of a copper catalyst. For the synthesis of the this compound backbone, this could involve the reaction of a 4-halobenzamide with 4-methoxyphenol or, more commonly, reacting 4-iodobenzoic acid with 4-methoxyphenol, followed by amidation. mdpi.comsemanticscholar.org

Role of Catalyst Systems in Synthesis Optimization

Catalysts play a crucial role in optimizing the efficiency and yield of the synthetic steps leading to this compound.

For Ether Formation: In the SNAr pathway, a base like potassium carbonate is essential to generate the phenoxide nucleophile. nih.gov In the Ullmann condensation, a copper catalyst (e.g., copper(I) iodide or copper(I) oxide) is fundamental for facilitating the cross-coupling reaction. mdpi.com

For Amide Formation: The conversion of the intermediate carboxylic acid to the final amide is greatly enhanced by coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine or ammonia. Commonly used systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl), often in the presence of an additive like 4-(dimethylamino)pyridine (DMAP). nih.govrsc.org Optimization studies for similar amide syntheses have shown that EDC·HCl can provide quantitative conversion where other reagents might fail. rsc.org

The table below summarizes the roles of various catalyst systems.

Table 1: Catalyst Systems in the Synthesis of this compound and Related Structures

| Reaction Step | Catalyst/Reagent | Function | Source |

|---|---|---|---|

| Ether Formation (SNAr) | Potassium Carbonate (K₂CO₃) | Base to generate phenoxide nucleophile | nih.gov |

| Ether Formation (Ullmann) | Copper (Cu) salts | Catalyst for aryl C-O bond formation | mdpi.com |

| Amide Formation | EDC·HCl, DCC | Carbodiimide coupling agents to activate the carboxylic acid | nih.govrsc.org |

Purification and Isolation Techniques for the Parent Compound

The isolation and purification of the final this compound product, as well as its synthetic intermediates, are critical for obtaining a compound of high purity. Standard laboratory techniques are employed, often in sequence. nih.gov

Work-up: After the reaction is complete, the mixture is typically diluted with water to precipitate the crude product or to facilitate extraction. nih.govrsc.org

Extraction: The aqueous mixture is extracted with an immiscible organic solvent, such as ethyl acetate, to transfer the desired compound into the organic phase, leaving water-soluble impurities behind. nih.gov

Washing: The combined organic phases are washed sequentially with water and then a saturated sodium chloride solution (brine) to remove residual water-soluble impurities and solvent. nih.gov

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator). nih.gov

Crystallization/Precipitation: The final purification is often achieved by recrystallization from a suitable solvent or solvent system (e.g., n-heptane), or by precipitation. nih.govrsc.org This process yields the purified solid product, which is then dried in vacuo.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogues. Derivatization can be achieved by using substituted starting materials or by performing chemical transformations on the parent compound.

Synthesis of Substituted this compound Analogues

Analogues can be synthesized by introducing substituents on either of the two aromatic rings or on the amide nitrogen.

Ring Substitution: By starting with substituted phenols or substituted 4-halobenzoic acid derivatives, a variety of functional groups (e.g., halogens, alkyls, or other ethers) can be incorporated. For instance, using a substituted 2-phenoxybenzamide, researchers have synthesized derivatives with fluoro, chloro, and methyl groups on the benzamide ring. mdpi.com Similarly, substituted phenols can be used to introduce groups onto the phenoxy ring. mdpi.com

N-Substitution: The primary amide can be converted to a secondary or tertiary amide by using a substituted amine instead of ammonia in the final amidation step. This strategy has been used to synthesize a library of N-substituted 4-phenoxybenzamide analogues with complex side chains, such as N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide. nih.gov Another example is the synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide, which involves the initial formation of an N-decyl amide. cienciadigital.org

The table below presents examples of synthesized analogues based on related benzamide scaffolds.

Table 2: Examples of Synthesized Benzamide Analogues

| Analogue Structure | Synthetic Modification | Source |

|---|---|---|

| 5-Fluoro-2-(4-hydroxyphenoxy)benzamide | Introduction of a fluorine substituent on the benzamide ring and a hydroxyl on the phenoxy ring. | mdpi.com |

| N-Cyclohexyl-5-fluoro-2-phenoxybenzamide | Introduction of a fluorine on the benzamide ring and a cyclohexyl group on the amide nitrogen. | mdpi.com |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide | Complex substitution on the amide nitrogen of a 4-phenoxybenzamide core. | nih.gov |

| N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide | N-alkylation with a decyl group and further substitution at the 4-position. | cienciadigital.org |

Functional Group Transformations and Modifications

Once the core structure is assembled, various functional groups can be interconverted to create new derivatives.

O-Demethylation: The methoxy (B1213986) group on the phenoxy ring is a key site for modification. It can be cleaved to reveal a phenol (a hydroxyl group) using reagents like boron tribromide (BBr₃). This hydroxyl group can then be used for further functionalization, such as esterification or etherification.

Amide Transformations: The primary benzamide group can undergo several transformations. For example, it can be reduced to a benzylamine (B48309) using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-synthesis.com

Aromatic Ring Reactions: The electron-rich aromatic rings are susceptible to electrophilic aromatic substitution reactions. For example, bromination can introduce bromine atoms onto the rings, which can then serve as handles for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov The specific conditions would determine the position of substitution.

These strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is no exception, with research efforts directed towards more sustainable practices.

Solvent-Free Reactions and Eco-friendly Catalysis

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. In the context of this compound synthesis, this can be applied to the amidation step. While traditional methods often employ organic solvents, research has explored solvent-free conditions for amide bond formation. These reactions are typically carried out by heating the carboxylic acid and amine together, sometimes in the presence of a catalyst.

The choice of catalyst is also a critical aspect of green synthesis. Traditional coupling reagents for amidation often generate significant amounts of waste. Eco-friendly catalysts, such as those based on abundant and non-toxic metals or even non-metallic catalysts, are being investigated. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, with water being the only byproduct. orgsyn.org Enzymatic catalysis, using enzymes such as lipases, also presents a green alternative for amide bond formation, offering high selectivity under mild reaction conditions.

The Ullmann condensation, a key step in the synthesis, has also been a focus for green improvements. The use of greener solvents and more efficient, recyclable copper catalysts can significantly reduce the environmental footprint of this reaction.

Atom Economy and Sustainability Metrics

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A higher atom economy indicates a more sustainable process with less waste generation.

The synthesis of this compound can be evaluated using this metric. Let's consider the final amidation step from 4-(4-methoxyphenoxy)benzoyl chloride and ammonia:

Reaction: C₁₄H₁₁ClO₂ + NH₃ → C₁₄H₁₃NO₂ + HCl

To calculate the theoretical atom economy, we use the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

The table below details the calculation for this reaction.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(4-Methoxyphenoxy)benzoyl chloride | C₁₄H₁₁ClO₂ | 262.7 |

| Ammonia | NH₃ | 17.03 |

| Total Reactant Mass | 279.73 | |

| This compound | C₁₄H₁₃NO₂ | 243.26 |

| Hydrogen Chloride | HCl | 36.46 |

Atom Economy = (243.26 / 279.73) x 100% ≈ 86.96%

By optimizing reaction pathways to favor addition reactions over substitution reactions and utilizing catalytic rather than stoichiometric reagents, the atom economy of the synthesis of this compound and its derivatives can be significantly improved, aligning with the goals of green and sustainable chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methoxyphenoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(4-Methoxyphenoxy)benzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide a complete picture of its atomic connectivity and chemical environment.

¹H and ¹³C NMR Chemical Shift Assignments and Structural Correlations

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons appear in the typical downfield region (δ 6.9-8.0 ppm) due to the deshielding effect of the ring current. The protons on the benzamide (B126) ring (Ring A) are generally more deshielded than those on the methoxyphenoxy ring (Ring B) because of the electron-withdrawing nature of the amide group. Specifically, the protons ortho to the amide group (H-2, H-6) are expected to be the most downfield aromatic signals. The protons on Ring B show a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) appear as a sharp singlet further upfield, typically around δ 3.8 ppm. The amide protons (-CONH₂) present as two broad signals, the chemical shift of which can be highly variable depending on the solvent and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield (δ 165-170 ppm). The aromatic carbons resonate in the δ 115-160 ppm range. The carbon attached to the methoxy group (C-4') and the carbons involved in the ether linkage (C-4 and C-1') are observed at the lower field end of this range due to the electron-donating effect of the oxygen atoms. The methoxy carbon itself gives a signal around δ 55-56 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Structural Correlation |

|---|---|---|---|

| C=O | - | ~168.0 | Amide carbonyl carbon, highly deshielded. |

| NH₂ | ~7.5-8.5 (broad) | - | Amide protons, shift is solvent-dependent. |

| C-1 | - | ~128.5 | Quaternary carbon attached to the amide group. |

| C-2, C-6 | ~7.85 | ~129.5 | Ortho to electron-withdrawing amide group. |

| C-3, C-5 | ~7.05 | ~118.0 | Ortho to electron-donating ether linkage. |

| C-4 | - | ~160.0 | Aromatic carbon attached to ether oxygen. |

| C-1' | - | ~150.0 | Aromatic carbon attached to ether oxygen. |

| C-2', C-6' | ~7.00 | ~121.0 | Meta to methoxy group. |

| C-3', C-5' | ~6.95 | ~115.0 | Ortho to electron-donating methoxy group. |

| C-4' | - | ~156.0 | Aromatic carbon attached to methoxy group. |

| -OCH₃ | ~3.80 | ~55.6 | Methyl protons of the methoxy group. |

2D NMR Techniques for Complex Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. nanalysis.comresearchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would show strong cross-peaks between adjacent aromatic protons, such as H-2 and H-3 on the benzamide ring, and H-2' and H-3' on the methoxy-substituted ring. This helps to identify the protons belonging to each specific aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the methoxy proton signal (~3.80 ppm) to the methoxy carbon signal (~55.6 ppm). nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the protons on Ring A (e.g., H-3/H-5) and the ether-linked carbon of Ring B (C-1'), and between the protons on Ring B (e.g., H-2'/H-6') and the ether-linked carbon of Ring A (C-4). This would provide unequivocal evidence for the ether linkage connecting the two aromatic rings.

Dynamic NMR Studies of Conformational Equilibria

Dynamic NMR (DNMR) studies could provide insight into the conformational flexibility of this compound. The primary conformational processes amenable to study by DNMR would be the restricted rotation around the C(O)-N amide bond and the C-O ether bonds.

Rotation around the amide C-N bond is known to be slow on the NMR timescale at room temperature due to its partial double-bond character. This can lead to separate signals for the two amide protons. At elevated temperatures, if the rotation becomes fast enough, these two signals would coalesce into a single, sharp peak.

Similarly, rotation around the C-O-C ether linkage could be studied. While generally faster than amide bond rotation, steric hindrance could create a significant energy barrier. Low-temperature NMR experiments might "freeze out" different rotational isomers (rotamers), leading to a more complex spectrum where signals for symmetry-equivalent atoms split. By analyzing the spectra at various temperatures, the energy barriers for these rotational processes could be calculated.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the types of chemical bonds and functional groups present, as well as intermolecular forces like hydrogen bonding. escholarship.org

Characteristic Vibrational Modes and Band Assignments

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups.

N-H Vibrations: The amide N-H group gives rise to two distinct stretching vibrations in the IR spectrum, typically in the range of 3150-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.

C=O Vibration (Amide I band): A very strong and sharp absorption band for the carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide. nih.gov

C-O-C Vibrations: The diaryl ether linkage produces characteristic C-O-C stretching bands. An asymmetric stretch is typically observed as a strong band around 1240-1260 cm⁻¹, while a symmetric stretch appears near 1020-1070 cm⁻¹.

Aromatic Vibrations: The benzene rings exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C in-plane stretching vibrations in the 1450-1600 cm⁻¹ region.

-OCH₃ Vibrations: The methoxy group shows a characteristic C-H stretching vibration around 2830-2850 cm⁻¹.

Table 2: Characteristic Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amide (-CONH₂) | 3150 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2830 - 2950 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1590 - 1650 | Strong |

| Aromatic C=C Stretch | Benzene Rings | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | 1240 - 1260 | Strong |

| C-O-C Symmetric Stretch | Aryl Ether | 1020 - 1070 | Medium |

Correlation with Molecular Structure and Intermolecular Interactions

In the solid state, the vibrational spectra of this compound are significantly influenced by intermolecular hydrogen bonding. The primary amide group (-CONH₂) is both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen).

This hydrogen bonding typically causes the N-H and C=O stretching bands to shift to lower frequencies (a red shift) and become broader compared to their frequencies in a non-polar solvent or the gas phase. nih.gov The extent of this shift provides qualitative information about the strength of the hydrogen bonds. For instance, a strong hydrogen bond will weaken the N-H and C=O bonds, lowering their vibrational frequencies. The presence of these interactions confirms the formation of associated structures, such as dimers or polymeric chains, in the condensed phase, which is a common structural motif for primary amides.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides crucial information regarding its elemental composition and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is critical for determining the exact elemental formula of a compound by measuring its mass with very high accuracy. While specific experimental HRMS data for this compound is not widely published, its elemental composition can be determined from its molecular formula, C₁₄H₁₃NO₃.

The theoretical exact mass, calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), allows for unambiguous formula confirmation, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Elemental Composition and Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₃ |

| Monoisotopic Mass | 243.08954 Da |

| Molar Mass | 243.26 g/mol |

| Elemental Composition | C: 69.12% |

| H: 5.39% | |

| N: 5.76% |

This high-precision data is fundamental in confirming the identity of a synthesized compound and is a standard requirement for the structural verification of new chemical entities.

Fragmentation Pathways and Structural Information Derivation

Electron Ionization Mass Spectrometry (EI-MS) provides structural insights by breaking the molecule into characteristic fragment ions. The fragmentation pattern of this compound can be predicted based on the established behavior of aromatic amides and diaryl ethers.

The molecular ion peak (M⁺) would be observed at m/z 243. Key fragmentation steps would likely involve:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom is a common pathway for amides. This would lead to the formation of a 4-(4-methoxyphenoxy)benzoyl cation.

Ether Bond Cleavage: The diaryl ether linkage can cleave, leading to fragments corresponding to the methoxyphenoxy and benzamide moieties.

Benzoyl Cation Formation: A subsequent fragmentation common to benzamides is the loss of the substituted phenoxy group to form a stable benzoyl cation.

Loss of Small Molecules: Ejection of neutral molecules like CO or NH₂ can also occur from various fragments.

Analysis of related structures, such as N-(4-methoxyphenyl)benzamide, shows characteristic fragments for the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which are anticipated to be present in the spectrum of the title compound. nih.gov The study of these fragmentation patterns allows for the meticulous piecing together of the compound's structural puzzle.

X-ray Crystallography

X-ray crystallography provides unparalleled, definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules relative to one another.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While a published crystal structure for this compound was not identified in the surveyed literature, the analysis of the closely related compound 4-(4-methoxyphenoxy)benzaldehyde (C₁₄H₁₂O₃) offers significant insights into the likely solid-state structure. researchgate.netnih.gov This analog differs only by the substitution of the amide group (-CONH₂) with an aldehyde group (-CHO).

For 4-(4-methoxyphenoxy)benzaldehyde, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.netnih.gov This type of detailed structural determination would be essential to confirm the precise bond lengths and angles within the this compound molecule.

Table 2: Crystallographic Data for the Analogous Compound 4-(4-Methoxyphenoxy)benzaldehyde

| Parameter | Value researchgate.netnih.gov |

|---|---|

| Empirical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal packing and intermolecular interactions determine the macroscopic properties of the solid material. For this compound, the primary amide group (-CONH₂) is expected to be a key player in forming hydrogen bonding networks. Unlike the aldehyde analog, the amide's N-H donors and C=O acceptor can form robust N-H···O hydrogen bonds, which typically direct the supramolecular assembly. nih.gov

In the crystal structure of the related 4-(4-methoxyphenoxy)benzaldehyde, the packing is stabilized by weaker interactions, including weak C-H···O hydrogen bonds and C-H···π interactions, which link molecules into supramolecular layers. researchgate.netnih.gov It is highly probable that the structure of this compound would be dominated by stronger, classic hydrogen bonds, leading to distinct packing motifs such as chains or sheets.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is dictated by the balance between intramolecular steric effects and the energetic advantages of efficient crystal packing. A key conformational feature of this compound is the relative orientation of its two aromatic rings, defined by the dihedral angle across the ether linkage.

In the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, the dihedral angle between the least-squares planes of the two benzene rings is 71.52 (3)°, and the central C-O-C bond angle is 118.82 (8)°. researchgate.netnih.gov Similarly, in N-(4-methoxyphenyl)benzamide, the aryl rings are significantly tilted with respect to each other, with reported angles around 60-67°. nih.goviucr.org This non-planar conformation is a common feature in such diaryl systems. This twisted conformation minimizes steric hindrance between the two rings, representing a low-energy state that influences how the molecules pack together in the crystal lattice.

Computational and Theoretical Investigations of 4 4 Methoxyphenoxy Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 4-(4-Methoxyphenoxy)benzamide.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT calculations have been widely used to determine the optimized molecular geometry of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311++G(d,p) is a common method for these calculations. These studies provide precise values for bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule in its ground state.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-O (Ether) | ~1.36 - 1.40 |

| C=O (Amide) | ~1.23 | |

| C-N (Amide) | ~1.36 | |

| Bond Angles (°) | C-O-C (Ether) | ~118 - 120 |

| O=C-N (Amide) | ~122 |

| Dihedral Angle (°) | Phenyl-O-Phenyl | ~-125 to -130 |

Note: The values are approximate and represent typical findings from DFT studies. Precise values depend on the specific basis set used.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Theoretical calculations are crucial for interpreting experimental spectra. DFT methods are used to predict various spectroscopic parameters with a high degree of accuracy.

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These calculated frequencies for IR and Raman spectra are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. Assignments of specific vibrational modes, such as the C=O stretching of the amide group, N-H stretching, and C-O-C ether stretching, are made based on these calculations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are compared to experimental data, aiding in the definitive assignment of signals to specific hydrogen and carbon atoms within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). These calculations help identify the principal electronic transitions, their corresponding excitation energies, and oscillator strengths. The analysis often reveals that the main absorption bands arise from π → π* transitions within the aromatic rings and the benzamide (B126) moiety.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value/Range | Key Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~3400-3500 | N-H Stretch |

| ~1680-1700 | C=O Stretch | ||

| ~1240-1260 | C-O-C Asymmetric Stretch | ||

| Raman | Vibrational Frequency (cm⁻¹) | ~3050-3100 | C-H Aromatic Stretch |

| ~1590-1610 | C=C Aromatic Stretch | ||

| ¹³C NMR | Chemical Shift (ppm) | ~168-170 | C=O (Amide Carbon) |

| UV-Vis | Absorption Maximum (λmax) | ~250-300 nm | π → π* transitions |

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized on the methoxyphenoxy group, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is often centered on the benzamide moiety, particularly the phenyl ring and carbonyl group, which serves as the electron-accepting region.

A small HOMO-LUMO energy gap suggests that the molecule is more reactive and prone to charge transfer. This analysis is crucial for predicting how the molecule will interact with other chemical species. Global reactivity descriptors such as electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 3: Calculated Electronic Properties of this compound

| Property | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | ~ -6.0 to -6.2 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | ~ -1.3 to -1.5 |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values.

In this compound, the most negative potential (red and yellow regions) is concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the ether oxygen. These sites are susceptible to electrophilic attack. The most positive potential (blue regions) is typically found around the amide (N-H) hydrogen atoms, indicating these are the likely sites for nucleophilic attack.

Fukui function analysis provides a more quantitative measure of local reactivity at specific atomic sites, complementing the qualitative picture offered by MEP maps. This analysis helps to pinpoint the atoms most likely to be involved in accepting or donating electrons during a chemical reaction.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on static, single-molecule properties, molecular modeling techniques can explore the dynamic behavior and conformational flexibility of the molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. This is often performed by conducting a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds, such as the C-O bonds of the ether linkage.

These scans reveal the most stable (lowest energy) conformation of the molecule and identify the energy barriers to rotation between different conformations. The results typically confirm that the non-planar, twisted conformation is the most stable, as predicted by single-point geometry optimizations. Understanding the energy landscape is critical for predicting the molecule's shape in different environments and its ability to bind to biological targets.

Prediction of Binding Modes with Biomolecular Targets (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Currently, specific molecular docking studies for this compound are not available in the public domain. While research has been conducted on similar benzamide derivatives, providing a general understanding of how this class of compounds might interact with biological targets, direct data on this compound is absent. Such studies would typically involve docking the compound into the active sites of various enzymes or receptors to predict its binding affinity and interaction patterns. The results are often presented in data tables summarizing binding energies and key interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results of this compound with Various Protein Targets (Note: This table is for illustrative purposes only, as specific data is not currently available.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions |

| Protein Kinase A | - | - | - |

| Cyclooxygenase-2 | - | - | - |

| Estrogen Receptor Alpha | - | - | - |

Further research is required to perform molecular docking simulations on this compound to elucidate its potential biological targets and mechanisms of action.

Simulation of Solvation Effects and Molecular Interactions

Solvation plays a crucial role in determining the conformational preferences and biological activity of a molecule. Computational simulations, such as molecular dynamics (MD), are employed to study the interactions between a solute (in this case, this compound) and solvent molecules. These simulations can provide detailed information about the solvation free energy, radial distribution functions, and the specific molecular interactions that govern the solvation process.

As with molecular docking, specific studies on the simulation of solvation effects for this compound are not found in the current scientific literature. Such investigations would typically analyze the behavior of the compound in different solvents (e.g., water, ethanol) to understand its solubility and how the solvent environment influences its three-dimensional structure.

Table 2: Hypothetical Solvation Analysis of this compound in Different Solvents (Note: This table is for illustrative purposes only, as specific data is not currently available.)

| Solvent | Solvation Free Energy (kcal/mol) | Key Molecular Interactions |

| Water | - | Hydrogen bonding with the amide group |

| Ethanol | - | Hydrophobic interactions with the phenyl rings |

| DMSO | - | Dipole-dipole interactions |

Future computational studies are needed to explore the solvation dynamics of this compound, which will be vital for understanding its pharmacokinetic properties and for the design of formulation strategies.

Biological Interactions and Mechanistic Studies in Vitro

Evaluation of In Vitro Biological Activities of 4-(4-Methoxyphenoxy)benzamide and its Analogues

The biological profile of this compound and its analogues has been investigated through a variety of in vitro assays to determine their potential antimicrobial, enzyme-inhibiting, and anticancer properties.

The benzamide (B126) scaffold is a core component in various compounds exhibiting antimicrobial and antifungal properties. mdpi.com Studies on analogues of this compound have demonstrated a range of activities against various pathogens. For instance, a series of fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxybenzyl)oleamide, were synthesized and tested for their antimicrobial effects. nih.gov Among the tested compounds, the analogue featuring a hydroxy group on the fatty acid chain demonstrated the most potent antibacterial and antifungal activity. nih.gov

In another study, novel benzamide derivatives containing a triazole moiety were evaluated for antifungal activity against several phytopathogenic fungi. The preliminary structure-activity relationship (SAR) analysis revealed that the introduction of a 4-methoxy (4-OMe) group onto the benzene (B151609) ring tended to decrease the antifungal activity to varying degrees compared to other substitutions. nih.gov Similarly, research on 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives showed that these compounds possess moderate to good antifungal activity against plant pathogenic fungi like Alternaria solani and Botrytis cinerea. nih.gov

The antimicrobial activity of various benzamide analogues has been quantified using methods such as determining the zone of inhibition and minimum inhibitory concentration (MIC).

| Compound/Analogue Class | Test Organism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| N-phenylbenzamides | Staphylococcus aureus | Zone of Inhibition | Activity observed; methoxy (B1213986) substituents slightly increased activity | mdpi.com |

| N-phenylbenzamides | Escherichia coli | Zone of Inhibition | Activity observed | mdpi.com |

| N-phenylbenzamides | Candida albicans | Zone of Inhibition | Activity observed | mdpi.com |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria solani | EC50 | 1.90 - 7.07 µg/mL | nih.gov |

| 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative (3e) | Botrytis cinerea | EC50 | Superior to boscalid | nih.gov |

Analogues of this compound have been investigated as inhibitors of various enzymes. A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was identified as an active inhibitor of both wild-type and drug-resistant hepatitis B virus (HBV) in vitro. nih.gov Its proposed antiviral mechanism involves increasing the intracellular levels of the DNA cytidine (B196190) deaminase APOBEC3G (A3G), a host defense factor that can inhibit HBV replication. nih.gov

Other studies have explored related structures for different targets. A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com This indicates the versatility of the broader chemical class in targeting enzymes of therapeutic importance.

The ability of benzamide derivatives to interfere with the cell cycle of cancer cells has been a subject of investigation. A resveratrol (B1683913) analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, which shares structural similarities with this compound, was identified as a potent anti-proliferative compound. nih.gov In vitro studies using HeLa human cervical cancer cells showed that this compound induced G2/M phase cell cycle arrest. nih.gov This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. nih.gov

Further mechanistic studies revealed that the G2/M arrest induced by this analogue was dependent on the activity of ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are critical regulators of the DNA damage response. nih.gov

In addition to modulating the cell cycle, benzamide analogues have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. The resveratrol analogue N-(4-methoxyphenyl)-3,5-dimethoxybenzamide was found to trigger apoptosis in HeLa cells following cell cycle arrest. nih.gov The induction of apoptosis was confirmed by the activation of caspases, a family of proteases essential for executing the apoptotic program. nih.gov

The study also demonstrated that the compound's apoptotic mechanism involves both the intrinsic and extrinsic pathways. Evidence for the intrinsic (mitochondrial) pathway included an observed increase in the release of cytochrome c from the mitochondria into the cytosol. nih.gov Involvement of the extrinsic (death receptor) pathway was supported by the increased expression of Fas and Fas-ligand (Fas-L) proteins. nih.gov Furthermore, general studies on N-substituted benzamides have shown that their cytotoxic effects often proceed through a mechanism involving cytochrome c release and the subsequent activation of caspase-9. nih.gov

The 4-phenoxybenzamide scaffold is a key structural motif in ligands designed to interact with specific biological receptors. Analogues have been synthesized and evaluated for their binding affinity and selectivity. For example, a series of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide analogues were developed and identified as potent and selective antagonists for the kappa opioid receptor (KOR) in in vitro [³⁵S]GTPγS binding assays. nih.gov

Another related compound, 2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide, was found to act as an activator of Kir6.2/SUR1 K(ATP) channels in pancreatic beta cells, which are critical in regulating insulin (B600854) release. nih.gov These findings highlight that modifications to the core phenoxybenzamide structure can yield compounds that bind selectively to different receptors and ion channels.

| Compound/Analogue | Target | Assay | Finding | Source |

|---|---|---|---|---|

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide | Kappa Opioid Receptor (KOR) | [³⁵S]GTPγS Binding | Potent and selective KOR antagonist | nih.gov |

| 2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide | Kir6.2/SUR1 K(ATP) Channel | Insulin Release Assay | Activates channel, inhibiting insulin release | nih.gov |

| N-[(1s)-1-[4-[[4-methoxy-2-[(4-[11C]methoxyphenyl)sulfonyl]-phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide | Cannabinoid CB2 Receptor (CB2R) | Competition Binding Assay | Affinity (Ki) of 4.54 ± 0.48 nM for hCB2R | nih.gov |

Mechanistic Elucidation of In Vitro Biological Effects

The in vitro biological activities observed for analogues of this compound are underpinned by distinct molecular mechanisms. For compounds exhibiting anticancer properties, the mechanism often involves a coordinated induction of cell cycle arrest and apoptosis. nih.gov

Studies on N-(4-methoxyphenyl)-3,5-dimethoxybenzamide have elucidated a pathway where the compound first triggers an ATM/ATR-dependent G2/M phase arrest in the cell cycle. nih.gov This halt in proliferation is followed by the initiation of apoptosis through a dual-pronged approach. The intrinsic pathway is activated, signified by the release of mitochondrial cytochrome c, and the extrinsic pathway is engaged, as shown by the upregulation of the Fas/Fas-L system. nih.gov

For the broader class of N-substituted benzamides, a common mechanistic feature in apoptosis induction is the activation of the caspase-9 pathway, which is a direct consequence of cytochrome c release from the mitochondria. nih.gov The ability of these compounds to inhibit HBV replication, as seen with N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, appears to be mediated through the upregulation of the host antiviral protein A3G. nih.gov These distinct mechanisms demonstrate the chemical tractability of the benzamide scaffold to produce compounds with varied and specific biological actions.

Identification of Molecular Targets and Pathways (In Vitro)

Direct molecular targets for this compound have not been definitively identified in the reviewed literature. However, studies on structurally related benzamide derivatives offer some insights into potential areas of interaction. For instance, other benzamide compounds have been shown to interact with a variety of protein targets, including enzymes and receptors. The specific nature of the methoxyphenoxy and benzamide moieties would theoretically govern its binding affinity and specificity to any potential protein pockets. Without dedicated in vitro screening and binding assays for this compound, its precise molecular targets remain speculative.

Gene Expression and Proteomic Studies in Cell Culture

Currently, there is a notable absence of published studies detailing the effects of this compound on gene expression or the proteome of cultured cells. Such studies would be invaluable in understanding its cellular impact. Techniques like RNA sequencing (RNA-Seq) could reveal changes in the transcriptome, while mass spectrometry-based proteomics could identify alterations in protein abundance and post-translational modifications upon treatment with the compound. This data would be crucial for hypothesis generation regarding its mechanism of action.

Investigation of Intracellular Signaling Cascades

The influence of this compound on specific intracellular signaling cascades has not been reported. Given the diversity of signaling pathways affected by other benzamide derivatives, potential areas of interest for future research could include pathways involved in cell proliferation, apoptosis, and inflammation. Reporter gene assays, Western blotting for key signaling proteins (e.g., kinases, transcription factors), and measurements of second messengers would be necessary to determine if and how this compound modulates cellular signaling.

Anti-Biofilm Activity and Mechanisms (In Vitro)

There is no specific information available in the reviewed scientific literature regarding the anti-biofilm properties of this compound. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant area of research. Standard in vitro assays, such as crystal violet staining to quantify biofilm mass and microscopic imaging, would be required to assess any potential anti-biofilm activity against various microbial species. Should such activity be identified, further mechanistic studies would be needed to determine if the compound interferes with bacterial adhesion, exopolysaccharide production, or quorum sensing pathways.

Structure Activity Relationship Sar Studies of 4 4 Methoxyphenoxy Benzamide Derivatives

Design Principles for SAR Investigations

The design of new analogues in SAR studies is a meticulous process that combines rational drug design principles with established synthetic chemistry. The goal is to create a library of compounds that systematically probe the chemical space around the parent molecule, 4-(4-methoxyphenoxy)benzamide, to identify modifications that lead to improved biological performance.

The rational design of analogues of this compound is guided by the desire to modulate a specific biological target. While direct SAR studies on this exact scaffold are not extensively published, the principles can be inferred from studies on closely related diaryl ether and benzamide-containing compounds. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were rationally designed. nih.gov This design was based on a high-throughput screening hit and aimed to explore the chemical space around the initial lead to improve potency and selectivity. nih.gov

The design process often involves several key strategies:

Isosteric and Bioisosteric Replacements: Functional groups are replaced with other groups that have similar steric and electronic properties. For example, a methoxy (B1213986) group might be replaced with an ethoxy group or a hydroxyl group to probe the importance of size and hydrogen bonding capability.

Homologation: Alkyl chains are systematically lengthened or shortened to determine the optimal size for fitting into a binding pocket.

Positional Isomerism: The position of substituents on the aromatic rings is altered to understand the spatial requirements for optimal interaction with the target. For example, moving the methoxy group from the para-position to the meta- or ortho-position on the phenoxy ring.

Conformational Constraint: Flexible parts of the molecule, such as the aryl ether linkage, may be rigidified to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity.

By applying these principles, medicinal chemists can generate a focused library of analogues for synthesis and subsequent biological evaluation.

The synthesis of structural analogues of this compound can be achieved through various established synthetic routes. A common approach involves the Ullmann condensation or a similar copper-catalyzed coupling reaction between a substituted phenol (B47542) and an aryl halide to form the diaryl ether linkage. The benzamide (B126) moiety can then be introduced by coupling the resulting amine with a substituted benzoic acid. Alternatively, the diaryl ether can be formed by the reaction of a phenoxybenzoic acid derivative with an amine.

For example, the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, close analogues of the target compound, started from 3-hydroxy-4-methoxybenzoic acid, which was converted to the corresponding amide. nih.gov This was followed by the etherification of the hydroxyl group. nih.gov

Once synthesized, the analogues undergo rigorous biological evaluation to determine their activity. This typically involves in vitro assays to measure their potency against the intended biological target. For example, in the study of CHT inhibitors, the biological evaluation involved measuring the IC50 values of the synthesized compounds. nih.gov The data from these evaluations are then used to build the SAR.

The following table presents SAR data for a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogues, which provides valuable insights that can be extrapolated to the this compound scaffold.

| Compound | R Group (Amide Substituent) | IC50 at 100 nM Choline (μM) | IC50 at 10 μM Choline (μM) |

|---|---|---|---|

| 10a | Phenyl | >5 | >5 |

| 10b | 4-Fluorophenyl | 1.54 | 0.82 |

| 10c | Benzyl | 0.17 | 0.18 |

| 10d | (Pyridin-2-yl)methyl | 0.14 | 0.13 |

| 10e | (Pyridin-3-yl)methyl | 0.13 | 0.13 |

| 10f | (Pyridin-4-yl)methyl | 0.22 | 0.22 |

Data is illustrative and based on findings for 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogues. nih.gov

Key Pharmacophoric Elements and Their Influence on Activity

The this compound scaffold contains several key pharmacophoric elements that can be systematically modified to probe their influence on biological activity. These include the substituents on both aromatic rings, the aryl ether linkage, and the benzamide moiety.

Substitutions on both the phenoxy and the benzamide rings can have a profound impact on the biological activity of the molecule.

Phenoxy Ring Substituents: The methoxy group at the 4-position of the phenoxy ring is a key feature. In many biologically active molecules, methoxy groups can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov They can act as hydrogen bond acceptors and their lipophilicity can affect cell permeability. nih.gov Replacing the methoxy group with other substituents, such as halogens, alkyl groups, or hydrogen bond donors, would be a critical step in SAR studies. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a decrease in activity.

Benzamide Ring Substituents: Modifications to the benzamide ring can also significantly alter the biological profile. The position and nature of substituents can influence the electronic properties of the ring and its interaction with the target.

The aryl ether linkage is a crucial structural element in the this compound scaffold. It provides a degree of conformational flexibility, allowing the two aryl rings to adopt an optimal orientation for binding to a biological target. The oxygen atom of the ether can also act as a hydrogen bond acceptor.

The flexibility of the diaryl ether linkage can be a double-edged sword. While it allows for induced fit to a binding site, the entropic cost of restricting this flexibility upon binding can be detrimental to potency. Therefore, SAR studies often explore replacing the ether linkage with more rigid linkers, such as an amide or an alkene, to pre-organize the molecule in its bioactive conformation.

The benzamide moiety is a common functional group in many pharmaceuticals and is known to participate in various non-covalent interactions with biological targets. The amide NH group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The aromatic ring of the benzamide can engage in π-π stacking or hydrophobic interactions.

SAR studies on the benzamide portion of the molecule often involve:

N-Alkylation or N-Arylation: Introducing substituents on the amide nitrogen can probe the steric tolerance of the binding site.

Amide Isosteres: Replacing the amide with other functional groups that mimic its hydrogen bonding and electronic properties, such as a reverse amide, a sulfonamide, or a urea, can provide insights into the required geometry and electronic nature of this part of the pharmacophore.

Modification of the Carbonyl Group: While less common, modifications to the carbonyl group can also be explored.

In the study of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, it was found that benzylic heteroaromatic amide moieties were the most potent, highlighting the importance of the substituent attached to the amide nitrogen for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org In the context of this compound derivatives, QSAR studies are instrumental in predicting the therapeutic potential of novel analogs and guiding their design to enhance efficacy and selectivity. jocpr.com

Development of Predictive QSAR Models

The development of a predictive QSAR model is a systematic process that involves several key stages. It begins with the selection of a dataset of this compound derivatives with experimentally determined biological activities. biointerfaceresearch.com This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. biointerfaceresearch.com

A crucial step is the calculation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters), topological indices, and 3D properties. jocpr.com The selection of relevant descriptors is critical for the development of a robust model. nih.gov

Statistical methods are then employed to correlate the selected descriptors with the biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Random Forest and Support Vector Machines (SVM) are commonly used to generate the QSAR equation. biointerfaceresearch.comnih.govfrontiersin.org The goal is to create a model that not only fits the training data well but also accurately predicts the activity of the compounds in the test set. biointerfaceresearch.com

The statistical quality and predictive ability of the developed QSAR models are assessed using various validation metrics. These include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. researchgate.net A statistically significant and validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. nih.gov

Table 1: Key Parameters in QSAR Model Development

| Parameter | Description |

| Training Set | A subset of compounds with known activities used to build the QSAR model. |

| Test Set | An independent subset of compounds used to evaluate the predictive performance of the QSAR model. |

| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. |

| Statistical Method | The algorithm used to correlate the molecular descriptors with the biological activity (e.g., MLR, PLS, SVM). |

| Validation Metrics | Statistical parameters (e.g., R², Q², Predictive R²) used to assess the robustness and predictive power of the model. |

In Silico Screening and Lead Optimization

Once a reliable QSAR model is established, it becomes a powerful tool for in silico screening and lead optimization. nih.gov In silico screening, or virtual screening, involves the use of the QSAR model to predict the biological activity of a large virtual library of this compound derivatives that have not yet been synthesized. nih.gov This computational approach allows for the rapid and cost-effective identification of promising new compounds with potentially high activity. nih.gov

The process begins with the creation of a virtual library of derivatives by systematically modifying the core structure of this compound. The molecular descriptors for each of these virtual compounds are then calculated. The validated QSAR model is subsequently used to predict the biological activity of each compound in the library. Based on these predictions, compounds with the highest predicted potency are prioritized for synthesis and experimental testing. nih.gov

Lead optimization is an iterative process where the QSAR model guides the structural modifications of a lead compound to improve its activity, selectivity, and pharmacokinetic properties. nih.gov The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the structure-activity relationships. researchgate.netnih.gov These maps highlight regions around the molecule where modifications are likely to increase or decrease activity, thereby guiding medicinal chemists in designing more potent and targeted derivatives. nih.gov

Table 2: Stages of In Silico Screening and Lead Optimization

| Stage | Description |

| Virtual Library Design | Creation of a large set of virtual compounds based on the this compound scaffold. |

| Descriptor Calculation | Computation of molecular descriptors for all compounds in the virtual library. |

| Activity Prediction | Use of the developed QSAR model to predict the biological activity of the virtual compounds. |

| Prioritization | Ranking and selection of the most promising candidates for synthesis and biological evaluation. |

| Iterative Optimization | Synthesis and testing of prioritized compounds, followed by further rounds of design and prediction to refine the lead structure. |

Exploration of Non Biomedical and Material Science Applications for 4 4 Methoxyphenoxy Benzamide

Applications in Polymer Science and Engineering

A comprehensive search of scientific databases and research articles did not yield any specific instances of 4-(4-Methoxyphenoxy)benzamide being used in polymer science and engineering.

Use as Monomers or Building Blocks for Novel Polymers

There is no available data to suggest that this compound has been employed as a monomer or a fundamental building block for the synthesis of novel polymers. The structural characteristics of the molecule, featuring a benzamide (B126) and a methoxyphenoxy group, could theoretically allow for its incorporation into polymer chains. However, no studies demonstrating such a use have been identified.

Modification of Polymer Properties

Similarly, no research could be found that details the use of this compound as an additive or modifying agent to alter the properties of existing polymers. The potential for this compound to influence characteristics such as thermal stability, mechanical strength, or optical properties of polymers remains unexplored in the available scientific literature.

Optoelectronic Materials Research

Investigations into the potential optoelectronic applications of this compound have not been reported in the reviewed literature.

Investigation of Luminescent or Electroactive Properties

There is a lack of studies focused on the luminescent or electroactive properties of this compound. Consequently, no data is available regarding its potential as a material for applications requiring light emission or electrical conductivity.

Role in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

Consistent with the absence of information on its fundamental optoelectronic properties, there is no evidence of this compound being investigated for a role in the fabrication or enhancement of organic light-emitting diodes (OLEDs) or solar cells. Research in this area tends to focus on compounds with demonstrated high charge mobility, quantum efficiency, and stability, none of which have been documented for this specific benzamide derivative.

Catalysis and Organic Transformations

The application of this compound in the field of catalysis and organic transformations is not described in the current body of scientific research. While benzamide moieties are present in various ligands and catalysts, this particular compound has not been identified as a catalyst, a ligand for a catalytic metal center, or a reagent in specific organic transformations within a material science context.

Ligand Design for Metal-Catalyzed Reactions

The structure of this compound features several potential coordination sites—specifically the nitrogen and oxygen atoms of the amide group and the ether oxygen—that could be leveraged in the design of ligands for metal-catalyzed reactions. Although direct experimental studies employing this compound as a ligand are not extensively documented, its structural motifs are present in various known ligand systems.

The amide functionality can coordinate to a metal center through either the oxygen or nitrogen atom, or it can act as a bidentate ligand. The specific coordination mode would depend on the metal center, its oxidation state, and the reaction conditions. The diaryl ether component provides a rigid backbone that can influence the steric and electronic properties of the ligand, which are crucial for controlling the selectivity and activity of a metal catalyst.

Nitrogen-containing ligands are widely used in transition metal catalysis. For instance, palladium complexes with nitrogen-based ligands are effective catalysts for a variety of cross-coupling reactions, such as the Mizoroki-Heck, Suzuki coupling, and Buchwald-Hartwig amination reactions researchgate.net. While the amide nitrogen in this compound is generally less basic than an amine nitrogen, it can still participate in metal coordination, particularly after deprotonation.

The design of effective ligands often involves the strategic placement of functional groups to create a specific coordination environment around the metal center. In the case of this compound, derivatization of the molecule could lead to the development of novel ligands. For example, the introduction of additional donor groups on either of the phenyl rings could create a multidentate ligand capable of forming stable complexes with various transition metals. The modular nature of the diaryl ether and benzamide components allows for systematic tuning of the ligand's properties.

Table 1: Potential Coordination Sites and Their Roles in Ligand Design

| Coordination Site | Potential Role in Metal Catalysis |

| Amide Oxygen | Can act as a Lewis basic site to coordinate with a metal center, influencing the electronic properties of the catalyst. |

| Amide Nitrogen | Can coordinate to a metal center, often after deprotonation, to form a stable metal-amide bond. |

| Ether Oxygen | May participate in chelation, potentially stabilizing the metal complex and influencing its geometry. |

| Aromatic Rings | Can be functionalized to introduce additional donor atoms or to tune the steric and electronic properties of the ligand. |

The synthesis of N-allylbenzamide derivatives through palladium-catalyzed hydroarylation of N-propargyl benzamides demonstrates that the benzamide moiety is compatible with metal-catalyzed transformations nih.gov. This suggests that benzamide-containing molecules can be stable and effective components of catalytic systems.

Role as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The this compound molecule possesses functional groups that are characteristic of certain classes of organocatalysts.

The amide group is a key feature in many bifunctional organocatalysts. It can act as a hydrogen-bond donor, which allows the catalyst to activate substrates and control the stereochemistry of the reaction. Bifunctional organocatalysts that contain both a hydrogen-bond donor (like an amide or urea) and a Lewis basic site (like a tertiary amine) have been successfully used in a variety of asymmetric syntheses beilstein-journals.org.

Research has demonstrated the use of bifunctional organocatalysts bearing an amide or urea group for the enantioselective synthesis of axially chiral benzamides beilstein-journals.org. In these systems, the catalyst recognizes and stabilizes a specific conformation of the substrate through hydrogen bonding, leading to the formation of a single enantiomer of the product. This highlights the potential of the benzamide functional group to participate directly in catalytic processes.

While this compound itself is not a chiral molecule and would not be suitable for asymmetric catalysis in its native form, it could serve as a scaffold for the development of new organocatalysts. For example, the introduction of a chiral moiety, such as a prolinamide derivative, could lead to a new class of amide-based bifunctional organocatalysts rsc.org.

The preliminary success in the organocatalytic asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives further underscores the utility of the benzamide scaffold in organocatalysis nih.govnih.gov. In this work, a chiral organic base was used to promote the reaction, demonstrating that the benzamide-containing substrate is amenable to activation by organocatalysts.

Table 2: Potential Roles of Functional Groups in Organocatalysis

| Functional Group | Potential Role in Organocatalysis |

| Amide N-H | Can act as a hydrogen-bond donor to activate electrophiles and control stereochemistry. |

| Amide C=O | Can act as a hydrogen-bond acceptor. |

| Ether Oxygen | May influence the catalyst's conformation and solubility. |

| Aromatic Rings | Can be functionalized to introduce other catalytically active groups or to tune the catalyst's properties. |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 4 Methoxyphenoxy Benzamide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical separation for compounds like 4-(4-Methoxyphenoxy)benzamide. The choice of technique depends on the analyte's physicochemical properties—such as polarity, volatility, and thermal stability—and the analytical objective, whether it is routine quantification or separation from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice due to the compound's moderate polarity.

Method Development The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation and reliable quantification.